Cas no 2292133-39-0 (methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate)

2292133-39-0 structure
Nombre del producto:methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate
methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate Propiedades químicas y físicas
Nombre e identificación
-
- methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate
- Benzoic acid, 4-[[2-(1,1-dimethylethyl)-6-[(tetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]phenoxy]methyl]-, methyl ester
- methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate
- EN300-27747581
- SCHEMBL20772146
- 2292133-39-0
-
- Renchi: 1S/C24H24N2O6/c1-24(2,3)18-7-5-6-16(12-17-20(27)25-23(30)26-21(17)28)19(18)32-13-14-8-10-15(11-9-14)22(29)31-4/h5-12H,13H2,1-4H3,(H2,25,26,27,28,30)
- Clave inchi: RQXLSSXTVWDFRQ-UHFFFAOYSA-N
- Sonrisas: C(OC)(=O)C1=CC=C(COC2=C(/C=C3\C(=O)NC(=O)NC\3=O)C=CC=C2C(C)(C)C)C=C1
Atributos calculados
- Calidad precisa: 436.16343649g/mol
- Masa isotópica única: 436.16343649g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 7
- Complejidad: 754
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 111Ų
Propiedades experimentales
- Denso: 1.264±0.06 g/cm3(Predicted)
- PKA: 7.20±0.20(Predicted)
methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27747581-0.1g |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90.0% | 0.1g |
$576.0 | 2025-03-19 | |
Enamine | EN300-27747581-0.05g |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90.0% | 0.05g |
$479.0 | 2025-03-19 | |
1PlusChem | 1P0283UL-250mg |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90% | 250mg |
$813.00 | 2024-05-24 | |
Enamine | EN300-27747581-0.25g |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90.0% | 0.25g |
$607.0 | 2025-03-19 | |
1PlusChem | 1P0283UL-100mg |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90% | 100mg |
$774.00 | 2024-05-24 | |
1PlusChem | 1P0283UL-50mg |
methyl 4-({2-tert-butyl-6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy}methyl)benzoate |
2292133-39-0 | 90% | 50mg |
$654.00 | 2024-05-24 |
methyl 4-({2-tert-butyl-6-(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylphenoxy}methyl)benzoate Literatura relevante
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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